Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate
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Overview
Description
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a thieno[2,3-b]pyrazine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of an amino group at the 7th position and a carboxylate ester group at the 6th position further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate typically involves the Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reaction. This method utilizes either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The reaction conditions, including the choice of ligands and solvents, are optimized based on the electronic character of the substrates to achieve good-to-excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve similar Pd-catalyzed cross-coupling reactions. The scalability of these reactions would depend on the availability of starting materials, optimization of reaction conditions, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antitumor properties.
Mechanism of Action
The mechanism by which Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate exerts its effects, particularly its antitumor activity, involves the inhibition of cell growth and induction of apoptosis in tumor cells . The compound interacts with specific molecular targets and pathways, leading to cell cycle arrest and programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to selectively inhibit tumor cell growth without significant toxicity to non-tumor cells is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate: Shares a similar core structure but lacks the ethyl group at the 2nd position.
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates: These derivatives have various (hetero)aryl groups attached to the amino group, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
Methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate (CAS No. 2123445-32-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C10H11N3O2S
- Molecular Weight : 237.28 g/mol
- Structure : The compound features a thieno[2,3-b]pyrazine core which is significant in various biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study highlighted that derivatives of thieno[2,3-b]pyrazine possess inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anticancer Activity
Thieno[2,3-b]pyrazine derivatives have shown promise in cancer therapy. For instance, a synthesized derivative demonstrated cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis | |
MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It was found to act as a potent inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and metastasis .
Case Study 1: Antimicrobial Evaluation
A recent evaluation assessed the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Study
In vitro studies involving breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H11N3O2S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 7-amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2S/c1-3-5-4-12-9-7(13-5)6(11)8(16-9)10(14)15-2/h4H,3,11H2,1-2H3 |
InChI Key |
AJWCGUFMEOJROL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2C(=N1)C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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